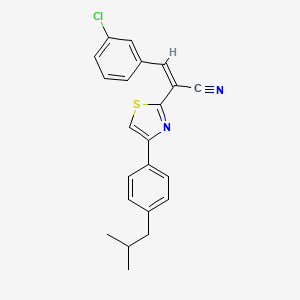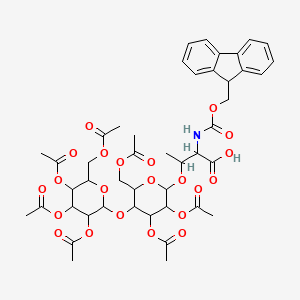
Fmoc-Thr(beta-D-Lac(Ac)7)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Thr(beta-D-Lac(Ac)7)-OH is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of threonine, an essential amino acid, and is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The compound also contains a beta-D-lactose moiety with seven acetyl groups. This unique structure makes it valuable in various biochemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Thr(beta-D-Lac(Ac)7)-OH involves several steps:
Protection of Threonine: Threonine is first protected with the Fmoc group to prevent unwanted reactions at the amino group.
Glycosylation: The protected threonine is then glycosylated with beta-D-lactose, which is acetylated to introduce the seven acetyl groups.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, such as temperature, pH, and reagent concentrations, ensuring consistent quality and efficiency.
化学反応の分析
Types of Reactions
Fmoc-Thr(beta-D-Lac(Ac)7)-OH undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids or peptides.
Hydrolysis: The acetyl groups on the beta-D-lactose moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Deprotected Threonine Derivative: After Fmoc removal.
Peptide Conjugates: When coupled with other amino acids or peptides.
Deacetylated Lactose Derivative: After hydrolysis of acetyl groups.
科学的研究の応用
Chemistry
Fmoc-Thr(beta-D-Lac(Ac)7)-OH is used in solid-phase peptide synthesis (SPPS) to create complex peptides and proteins
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the role of glycosylation in protein function. It is also used in the development of glycopeptide-based vaccines and therapeutics.
Medicine
This compound is used in the synthesis of glycopeptides that mimic natural glycoproteins
Industry
In the pharmaceutical industry, this compound is used in the development of novel therapeutics and diagnostic tools. It is also used in the production of glycopeptide antibiotics, which are effective against resistant bacterial strains.
作用機序
The mechanism of action of Fmoc-Thr(beta-D-Lac(Ac)7)-OH involves its incorporation into peptides and proteins. The beta-D-lactose moiety can interact with carbohydrate-binding proteins, influencing protein folding, stability, and function. The acetyl groups can be selectively removed to study the effects of deacetylation on protein activity.
類似化合物との比較
Similar Compounds
Fmoc-Thr-OH: A simpler derivative of threonine without the beta-D-lactose moiety.
Fmoc-Ser(beta-D-Lac(Ac)7)-OH: A similar compound where threonine is replaced with serine.
Fmoc-Thr(beta-D-Glc(Ac)7)-OH: A derivative where beta-D-lactose is replaced with beta-D-glucose.
Uniqueness
Fmoc-Thr(beta-D-Lac(Ac)7)-OH is unique due to its combination of the Fmoc-protected threonine and the acetylated beta-D-lactose moiety. This structure allows for the study of glycosylation and its effects on protein function, making it a valuable tool in biochemical and pharmaceutical research.
特性
IUPAC Name |
3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53NO22/c1-20(35(42(54)55)46-45(56)59-17-32-30-15-11-9-13-28(30)29-14-10-12-16-31(29)32)60-43-40(64-26(7)52)39(63-25(6)51)37(34(66-43)19-58-22(3)48)68-44-41(65-27(8)53)38(62-24(5)50)36(61-23(4)49)33(67-44)18-57-21(2)47/h9-16,20,32-41,43-44H,17-19H2,1-8H3,(H,46,56)(H,54,55) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMZHUQIGVVXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53NO22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2662715.png)
![2- 2-[1,3-phenylenebis(oxy)]bis[5-nitro- (9CI)-Pyridine](/img/structure/B2662716.png)
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-chlorophenyl)butanamide](/img/structure/B2662717.png)
![1-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide](/img/structure/B2662718.png)
![2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B2662721.png)
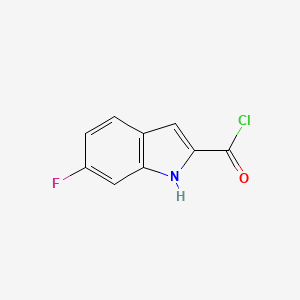
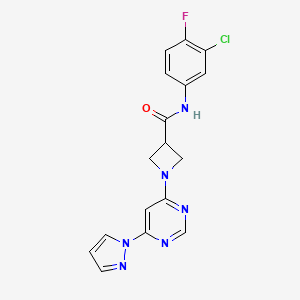
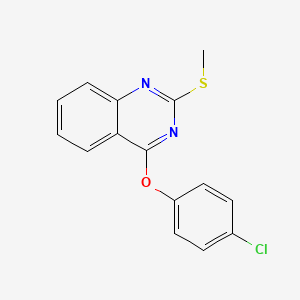
![2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2662728.png)
![2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2662730.png)
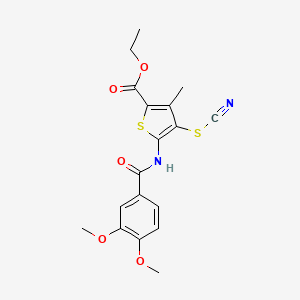
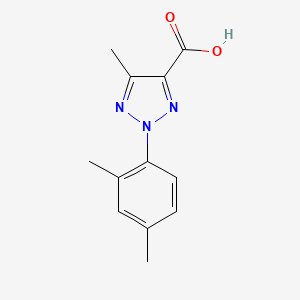
![N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2662733.png)
